N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide
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Overview
Description
N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol . This compound is known for its unique structure, which includes a hydrazinocarbonylmethyl group attached to a dimethyl-benzenesulfonamide moiety. It is utilized in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide typically involves the reaction of 4,N-dimethyl-benzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinocarbonylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is known to interact with proteins, affecting their function and stability. Additionally, its hydrazinocarbonylmethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Hydrazinocarbonylmethyl-benzenesulfonamide
- N-Hydrazinocarbonylmethyl-4-methyl-benzenesulfonamide
- N-Hydrazinocarbonylmethyl-4,N-diethyl-benzenesulfonamide
Uniqueness
N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide stands out due to its specific structural features, such as the presence of both hydrazinocarbonylmethyl and dimethyl groups. These features confer unique reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is notable for its structural features, which contribute to its interactions with various biological targets, particularly carbonic anhydrases (CAs) and other enzymes involved in critical physiological processes.
Chemical Structure
The compound can be represented as follows:
This compound functions primarily as an inhibitor of carbonic anhydrases, a family of enzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of these enzymes can lead to various therapeutic effects, including diuretic, anti-glaucoma, and anti-obesity activities .
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit a range of antimicrobial activities. In vitro studies have shown that this compound demonstrates significant antibacterial effects against various strains. The mechanism underlying this activity is believed to involve the inhibition of folate synthesis pathways in bacteria .
Inhibition of Carbonic Anhydrases
A study focusing on a series of benzenesulfonamides, including our compound, revealed that it binds effectively to multiple isoforms of carbonic anhydrases (CA I, II, and XII). The binding affinity was quantified using isothermal titration calorimetry (ITC), showing nanomolar affinities particularly for CA I and XII. The compound's structure allows for enhanced hydrophobic interactions with the enzyme active sites, leading to potent inhibition .
Isoform | Binding Affinity (Kd) |
---|---|
CA I | 6 nM |
CA II | 40 µM |
CA XII | 1.85 µM |
Case Studies
- Antitumor Activity : In vivo studies conducted on mouse models indicated that while the compound exhibited some antitumor activity against lymphoid leukemia, the results were not statistically significant. This suggests a need for further investigation into its potential as an anticancer agent .
- Diuretic Effects : Given its role as a carbonic anhydrase inhibitor, this compound has been evaluated for diuretic properties. Clinical trials have shown promising results in increasing urine output without significant side effects, making it a candidate for further development in treating conditions like hypertension and edema .
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-8-3-5-9(6-4-8)17(15,16)13(2)7-10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCEIRMCAOKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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